Vascular Endothelial Growth Factor (VEGF) Pathway

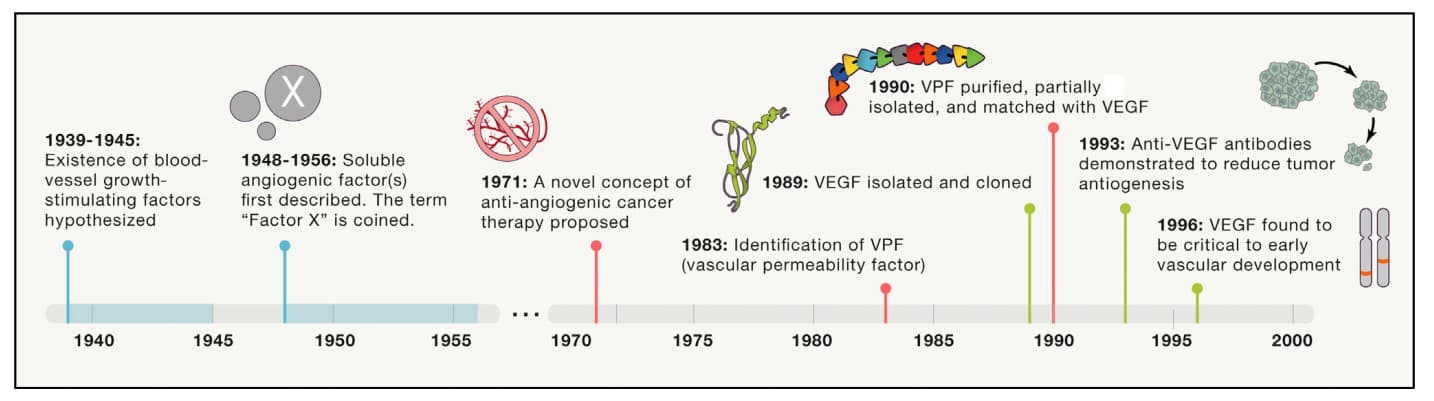

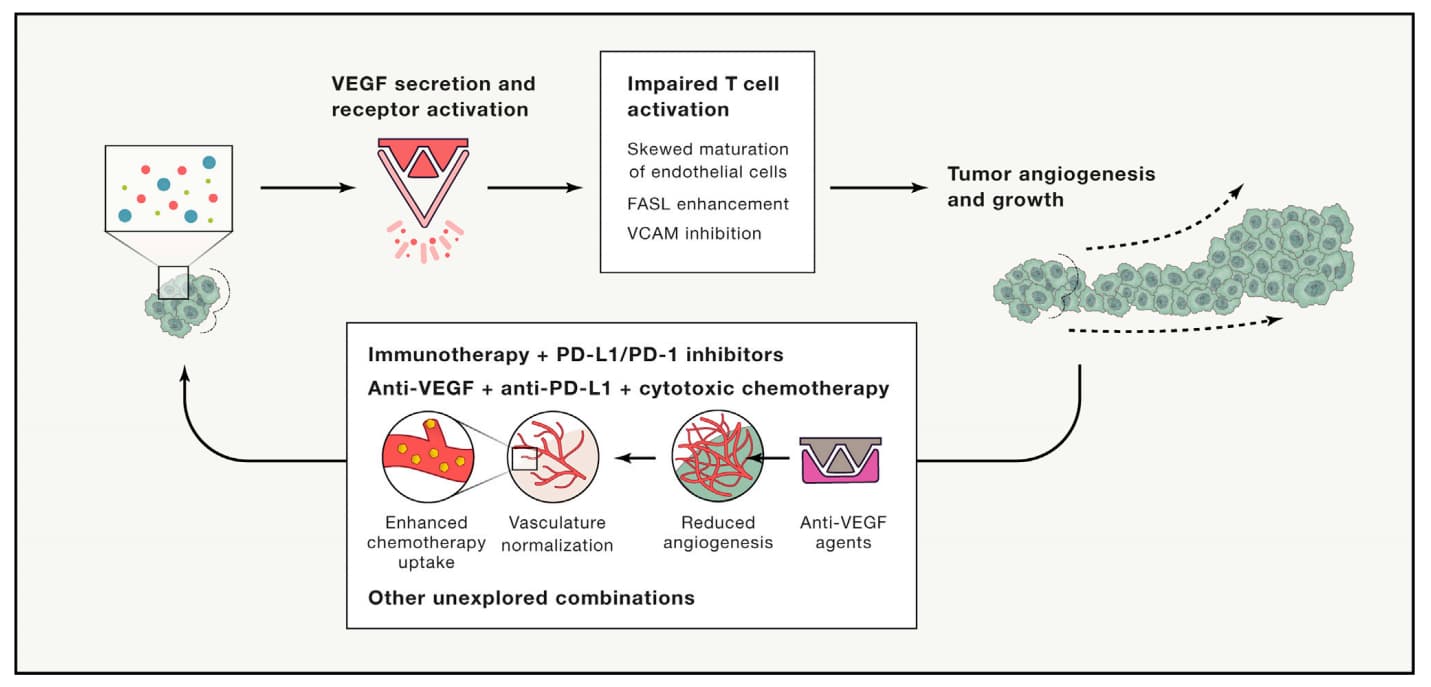

Vascular endothelial growth factor (VEGF) is the most prominent among the angiogenic cytokines and is believed to play a central role in the process of neovascularization, both in cancer as well as other inflammatory diseases. The VEGF pathway has emerged as an important target for cancer therapy, with VEGF signaling pathway (VSP) inhibitors having been approved for several different malignancies.

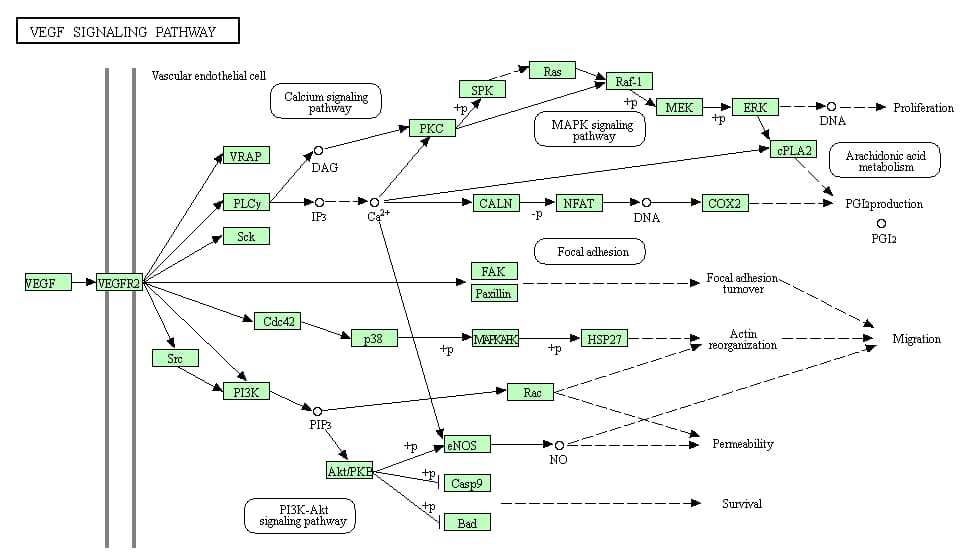

A variety of physiological and pathological processes are associated with up-regulation of components of the VEGF/VEGFR-system, including embryogenesis, the female reproductive cycle, pregnancy, wound healing, tumor growth, diabetic retinopathy and ischemic diseases. VEGF is the founding member of a family of homodimeric glycoproteins that are structurally related to the platelet-derived growth factors (PDGF). This VEGF family of proteins binds selectively with different affinities to at least five distinct receptors (VEGFRs). The angiogenic effects of the VEGF family are thought to be primarily mediated through the interaction of VEGF with VEGFR-2.

There is now much evidence that VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells and it is considered to be a crucial signal transducer in both physiologic and pathologic angiogenesis. The binding of VEGF to VEGFR-2 leads to a cascade of different signaling pathways, resulting in the up-regulation of genes involved in mediating the proliferation and migration of endothelial cells and promoting their survival and vascular permeability. For example, the binding of VEGF to VEGFR-2 leads to dimerization of the receptor, followed by intracellular activation of the PLCgamma; PKC-Raf kinase-MEK-mitogen-activated protein kinase (MAPK) pathway and subsequent initiation of DNA synthesis and cell growth, whereas activation of the phosphatidylinositol 3' -kinase (PI3K)-Akt pathway leads to increased endothelial-cell survival. Activation of PI3K, FAK, and p38 MAPK is implicated in cell migration signaling.

The over-expression of VEGF is contributive to many diseases, such as solid tumors, breast cancer, GBM, melanoma, and hypoxic diseases. When solid tumors grow beyond a limited size, if their blood supply is insufficient, they cannot continue to grow. And then, the tumors express VEGF to promote new blood vessels formation, which facilitates self-growth and metastasis.

List of compounds related to the VEGF pathway

- Apte, Rajendra S., Daniel S. Chen, and Napoleone Ferrara. "VEGF in signaling and disease: beyond discovery and development." Cell 176.6 (2019): 1248-1264.

- Hicklin, Daniel J., and Lee M. Ellis. "Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis." Journal of clinical oncology 23.5 (2005): 1011-1027.

- Kieran, Mark W., Raghu Kalluri, and Yoon-Jae Cho. "The VEGF pathway in cancer and disease: responses, resistance, and the path forward." Cold Spring Harbor perspectives in medicine 2.12 (2012): a006593.

- Itatani, Yoshiro, et al. "Resistance to anti-angiogenic therapy in cancer—alterations to anti-VEGF pathway." International journal of molecular sciences 19.4 (2018): 1232.